3-Butoxy-4-methoxybenzamide
Description
3-Butoxy-4-methoxybenzamide (C₁₂H₁₇NO₃, molecular weight: 239.27 g/mol) is a benzamide derivative featuring a methoxy group (-OCH₃) at the 4-position and a butoxy group (-OC₄H₉) at the 3-position of the benzene ring. Benzamide derivatives are widely studied for their pharmacological properties, including receptor binding and metal coordination capabilities .
Properties
IUPAC Name |
3-butoxy-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-4-7-16-11-8-9(12(13)14)5-6-10(11)15-2/h5-6,8H,3-4,7H2,1-2H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTAJFMTWWHQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370858 | |
| Record name | 3-butoxy-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-35-3 | |
| Record name | 3-Butoxy-4-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-butoxy-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-4-methoxybenzamide typically involves the reaction of 3-butoxy-4-methoxybenzoic acid with an appropriate amine under amide formation conditions. The reaction can be catalyzed by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of 3-Butoxy-4-methoxybenzamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Butoxy-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 3-butoxy-4-methoxybenzoic acid.
Reduction: Formation of 3-butoxy-4-methoxyaniline.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Scientific Research Applications
3-Butoxy-4-methoxybenzamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Butoxy-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied. Detailed studies on its binding affinity, molecular interactions, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The alkoxy substituents in benzamides significantly alter their physical and chemical behavior. Key comparisons include:
Table 1: Structural and Physical Properties of Selected Benzamides
Key Observations :
Key Observations :
Computational Studies :
- ’s DFT analysis of a triazolone derivative with benzyloxy/methoxy groups highlights substituent effects on HOMO-LUMO gaps (ΔE ~5.2 eV) and Mulliken charges. Similar studies for 3-Butoxy-4-methoxybenzamide would predict enhanced electron-donating capacity from the butoxy group compared to methoxy .
Biological Activity
Overview
3-Butoxy-4-methoxybenzamide is an organic compound with the molecular formula C₁₂H₁₇NO₃ and a molecular mass of 223.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Understanding its biological activity involves examining its synthesis, mechanisms of action, and comparative studies with similar compounds.
Synthesis
The synthesis of 3-Butoxy-4-methoxybenzamide typically involves the reaction of 3-butoxy-4-methoxybenzoic acid with an appropriate amine under amide formation conditions. Common catalysts include N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a base like triethylamine and using organic solvents such as dichloromethane or tetrahydrofuran .
The biological activity of 3-Butoxy-4-methoxybenzamide is believed to stem from its interaction with specific molecular targets, potentially acting as an inhibitor of certain enzymes or receptors. This modulation can influence various biochemical pathways, although detailed studies on binding affinities and molecular interactions are necessary for a comprehensive understanding .
Antimicrobial Properties
Research indicates that 3-Butoxy-4-methoxybenzamide exhibits antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibitory effects. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
In vitro studies have suggested that 3-Butoxy-4-methoxybenzamide possesses anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for further research in treating inflammatory diseases.
Comparative Studies
When compared to similar compounds, such as 3-Methoxybenzamide and 4-Methoxybenzamide, the presence of both butoxy and methoxy groups in 3-Butoxy-4-methoxybenzamide enhances its solubility and biological activity. This uniqueness allows for diverse applications in medicinal chemistry .
Case Studies
- Anticancer Activity : In a study examining various derivatives, compounds structurally related to 3-Butoxy-4-methoxybenzamide showed moderate DPPH radical-scavenging activity and antiproliferative effects against cancer cell lines such as A-549 and MCF7. The IC50 values ranged from 0.02 to 0.08 μmol/mL, indicating promising potential for further development .
- Mechanistic Insights : Further investigations into the mechanisms revealed that the compound could inhibit specific pathways involved in cell proliferation and survival, making it a candidate for drug development targeting cancer .
Data Table: Biological Activities of 3-Butoxy-4-methoxybenzamide
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
